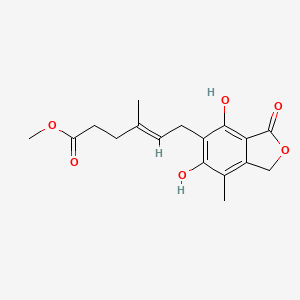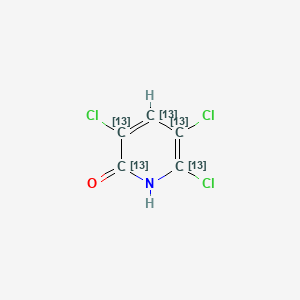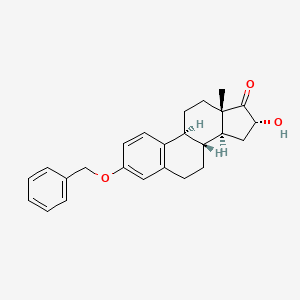
O-Desmethyl-Mycophenolsäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desmethyl Mycophenolic Acid Methyl Ester is a chemical compound with the molecular formula C₁₇H₂₀O₆ and a molecular weight of 320.34 g/mol . It is an intermediate in the synthesis of Mycophenolic Acid, which is widely used as an immunosuppressant . This compound plays a crucial role in the pharmaceutical industry, particularly in the development of drugs that prevent organ transplant rejection .
Wissenschaftliche Forschungsanwendungen
O-Desmethyl Mycophenolic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its role in the development of immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
Target of Action
O-Desmethyl Mycophenolic Acid Methyl Ester (MAE) is a marine-derived compound that has been found to have potent inhibitory effects on the replication of different strains of the Influenza A virus (IAV) . The primary target of MAE is the IAV, a formidable pathogen that can cause infection and illness in a wide range of animals, including humans, poultry, and swine .
Mode of Action
MAE interacts with the IAV post adsorption, blocking some steps of IAV infection . It may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway . This interaction results in a marked inhibition of IAV multiplication in vitro .
Biochemical Pathways
The biochemical pathway affected by MAE is the Akt-mTOR-S6K pathway . Activation of this pathway by MAE leads to the inhibition of viral replication . The downstream effects of this interaction are yet to be fully understood and merit further studies.
Pharmacokinetics
It is known that mae is an intermediate in the synthesis of mycophenolic acid , which suggests that it may share similar pharmacokinetic properties with Mycophenolic acid
Result of Action
The result of MAE’s action is a significant reduction in the replication of different IAV strains in vitro . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice . This effect was found to be superior to the effect of oseltamivir, a commonly used antiviral drug .
Biochemische Analyse
Cellular Effects
It has been found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .
Molecular Mechanism
It has been suggested that it may inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway .
Dosage Effects in Animal Models
The effects of O-Desmethyl Mycophenolic Acid Methyl Ester vary with different dosages in animal models. It has been found that oral treatment of this compound can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice .
Metabolic Pathways
O-Desmethyl Mycophenolic Acid Methyl Ester is involved in the metabolic pathways of Mycophenolic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester typically involves the esterification of O-Desmethyl Mycophenolic Acid. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of O-Desmethyl Mycophenolic Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: O-Desmethyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Vergleich Mit ähnlichen Verbindungen
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, used to enhance bioavailability.
Mycophenolate Sodium: Another derivative of Mycophenolic Acid, used for similar therapeutic purposes.
Uniqueness: O-Desmethyl Mycophenolic Acid Methyl Ester is unique due to its role as an intermediate in the synthesis of Mycophenolic Acid. Its specific chemical structure allows for targeted modifications, making it a valuable compound in pharmaceutical research and development .
Eigenschaften
IUPAC Name |
methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)










